molecular formula C23H25N3O3 B11306938 5-(Cyclohexylamino)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

5-(Cyclohexylamino)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11306938
M. Wt: 391.5 g/mol
InChI Key: NTSJPDWNJXBBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Cyclohexylamino)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohexylamino)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from commercially available reagents. The key steps include the formation of the oxazole ring, the introduction of the furan moiety, and the attachment of the cyclohexylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for cost-effectiveness and scalability, with considerations for environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohexylamino)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the furan or oxazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

5-(Cyclohexylamino)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(Cyclohexylamino)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Cyclohexylamino)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carboxamide
  • 5-(Cyclohexylamino)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-methyl

Uniqueness

The uniqueness of 5-(Cyclohexylamino)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

5-(cyclohexylamino)-2-[5-[(3,4-dimethylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C23H25N3O3/c1-15-8-9-18(12-16(15)2)27-14-19-10-11-21(28-19)23-26-20(13-24)22(29-23)25-17-6-4-3-5-7-17/h8-12,17,25H,3-7,14H2,1-2H3

InChI Key

NTSJPDWNJXBBOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NC4CCCCC4)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.